molecular formula C10H16N2O2 B14885467 3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B14885467
M. Wt: 196.25 g/mol
InChI Key: KJSHJCLQESSTHX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-oxa-3,7-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a cyclopropyl group, an oxazolidinone ring, and a diazaspirodecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable oxazolidinone precursor in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups introduced at the nitrogen atoms.

Scientific Research Applications

3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 2,7-diazaspiro[4.5]decan-1-one

Uniqueness

3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-cyclopropyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C10H16N2O2/c13-9-12(8-2-3-8)7-10(14-9)4-1-5-11-6-10/h8,11H,1-7H2

InChI Key

KJSHJCLQESSTHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CN(C(=O)O2)C3CC3

Origin of Product

United States

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